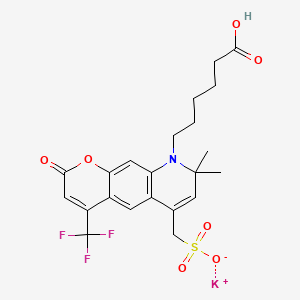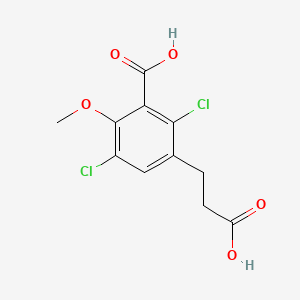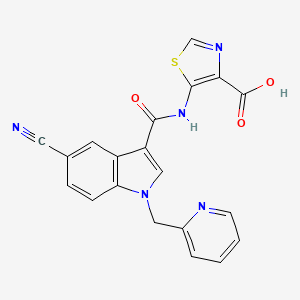
Sec61-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec61-IN-5 is a small molecule inhibitor that targets the Sec61 translocon complex, a crucial component in the endoplasmic reticulum (ER) membrane responsible for the translocation of nascent polypeptides. This compound has shown potential in various scientific research applications, particularly in the fields of cancer, virology, and immunology .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Sec61-IN-5 involve several steps. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Sec61-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sec61-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the Sec61 translocon complex and its role in protein translocation.
Biology: Helps in understanding the mechanisms of protein translocation and ER-associated degradation.
Medicine: Investigated for its potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: Utilized in high-throughput screening assays to identify new inhibitors of the Sec61 translocon complex
Wirkmechanismus
Sec61-IN-5 exerts its effects by binding to the Sec61 translocon complex, thereby inhibiting the translocation of nascent polypeptides across the ER membrane. This inhibition is achieved through the stabilization of the plug domain of Sec61 in a closed state, preventing the protein-translocation pore from opening. The molecular targets and pathways involved include the Sec61 complex and its associated proteins .
Vergleich Mit ähnlichen Verbindungen
Sec61-IN-5 is compared with other similar compounds such as cotransin, decatransin, apratoxin, ipomoeassin, and mycolactone. These compounds also target the Sec61 translocon complex but differ in their structure, selectivity, and mode of action. For instance, cotransin and decatransin are known for their broad-spectrum inhibitory effects, while apratoxin and mycolactone exhibit selective inhibition. This compound is unique in its high potency and specificity for the Sec61 complex .
Eigenschaften
Molekularformel |
C70H113N11O14 |
|---|---|
Molekulargewicht |
1332.7 g/mol |
IUPAC-Name |
[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-14-[(4-phenylphenyl)methyl]-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C70H113N11O14/c1-25-44(10)57-62(84)72-46(12)63(85)76(17)52(35-40(2)3)61(83)73-51(37-48-31-33-50(34-32-48)49-29-27-26-28-30-49)64(86)75(16)47(13)60(82)71-45(11)58(68(90)78(19)55(39-94-24)67(89)80(57)21)81(22)65(87)53(36-41(4)5)77(18)66(88)54(38-93-23)79(20)69(91)59(43(8)9)95-70(92)56(42(6)7)74(14)15/h26-34,40-47,51-59H,25,35-39H2,1-24H3,(H,71,82)(H,72,84)(H,73,83)/t44-,45+,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59+/m0/s1 |
InChI-Schlüssel |
MKLAVULUNKJJPK-FYOBYPTESA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


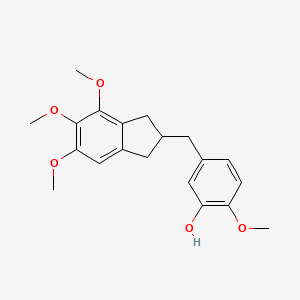


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
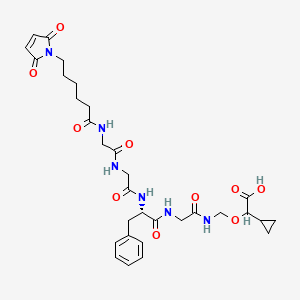

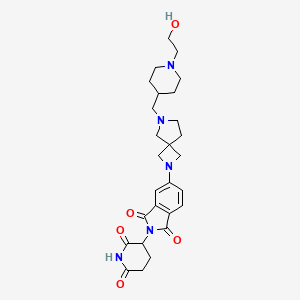
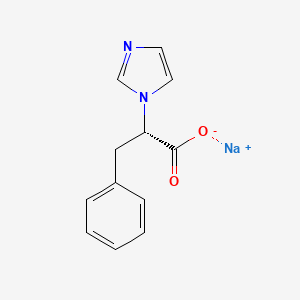

![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
